molecular formula C21H15F2N3O3S B14111549 N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B14111549
M. Wt: 427.4 g/mol
InChI Key: VMKFZGNKZBMUJP-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:

  • A 3-[(4-fluorophenyl)methyl] substituent at position 3 of the thienopyrimidine ring, introducing lipophilicity and π-π stacking capabilities.
  • An N-(3-fluorophenyl)acetamide side chain at position 2, contributing to solubility and target-binding specificity via amide hydrogen bonding.

Properties

Molecular Formula

C21H15F2N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H15F2N3O3S/c22-14-6-4-13(5-7-14)11-26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-16-3-1-2-15(23)10-16/h1-10H,11-12H2,(H,24,27)

InChI Key

VMKFZGNKZBMUJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-1-yl core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of the research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical structural differences and similarities with key analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-[(4-fluorophenyl)methyl]; N-(3-fluorophenyl)acetamide C₂₁H₁₄F₂N₂O₃S 420.41 Dual fluorophenyl groups enhance lipophilicity and metabolic stability
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidin-4-one 3-methyl; 7-(p-tolyl); thioacetamide chain with Cl/F-substituted phenyl C₂₂H₁₇ClFN₃O₂S₂ 474.00 Chlorine and fluorine enhance electronegativity; thioether improves binding
2-((3-(4-fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one 3-(4-fluorobenzyl); thioacetamide with 2-fluorophenyl C₂₃H₁₇F₂N₃O₂S 457.46 Pyridine fusion alters electronic properties; dual fluorine improves potency
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide Chromeno[2,3-d]pyrimidine 2-(4-methoxyphenyl); thioacetamide with 3-chlorophenyl C₂₇H₁₉ClN₄O₂S 506.98 Chromene fusion increases planarity; methoxy group enhances solubility
Key Observations:

Core Heterocycle Variations: Thieno[3,2-d]pyrimidine (target and ) vs. pyrido[2,3-d]pyrimidine () vs. chromeno[2,3-d]pyrimidine (). Thieno cores exhibit higher sulfur-mediated interactions, while pyrido/chromeno systems offer extended π-conjugation .

Substituent Effects :

  • Fluorine substituents (target, ) improve metabolic stability and binding affinity compared to chlorine or methoxy groups .
  • Thioacetamide vs. acetamide linkages influence solubility and target engagement; thioethers may enhance kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound
LogP (Predicted) 3.2 4.1 3.8 4.5
H-Bond Donors 1 1 1 1
H-Bond Acceptors 6 6 6 5
Solubility (µg/mL) ~15 (Moderate) ~8 (Low) ~12 (Moderate) ~5 (Low)
Metabolic Stability High (Dual fluorine) Moderate (Chlorine) High (Fluorine) Low (Methoxy)
Key Trends:
  • Fluorine substitution correlates with improved metabolic stability (target vs. ).

Biological Activity

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16F2N2O3SC_{19}H_{16}F_2N_2O_3S. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular Weight372.41 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and ethanol
LogP3.5

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. A study reported that derivatives of thieno[3,2-d]pyrimidine demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in the regulation of the cell cycle and apoptosis.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Case Studies

  • Study on MCF-7 Cells : A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 10 μM, demonstrating significant growth inhibition compared to control groups treated with standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : In animal models, administration of this compound led to a marked reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent against solid tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifications to its structure. Substitutions at specific positions on the thieno[3,2-d]pyrimidine core have been shown to improve potency and selectivity against cancer cell lines .

Table 2: SAR Findings

Substitution PositionEffect on Activity
4-FluorophenylIncreased cytotoxicity
3-FluorophenylEnhanced selectivity
Acetamide GroupEssential for activity

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